6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide
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Overview
Description
6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system containing both benzene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-methylbenzothiazole with an appropriate alkylating agent, such as allyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 6-Methylbenzothiazole and allyl bromide.
Reaction Conditions: Reflux in an organic solvent (e.g., acetonitrile) with potassium carbonate as a base.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the methyl and prop-2-en-1-yl substituents.
2-Methylbenzothiazole: Similar structure but with a methyl group at the 2-position.
3-Allylbenzothiazole: Similar structure but with an allyl group at the 3-position.
Uniqueness
6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide is unique due to the presence of both a methyl group and a prop-2-en-1-yl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
89059-14-3 |
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Molecular Formula |
C11H12BrNS |
Molecular Weight |
270.19 g/mol |
IUPAC Name |
6-methyl-3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C11H12NS.BrH/c1-3-6-12-8-13-11-7-9(2)4-5-10(11)12;/h3-5,7-8H,1,6H2,2H3;1H/q+1;/p-1 |
InChI Key |
JPGCLALHINJRPP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=CS2)CC=C.[Br-] |
Origin of Product |
United States |
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